3-Sulfo-glycodeoxycholic acid-d4disodium

Beschreibung

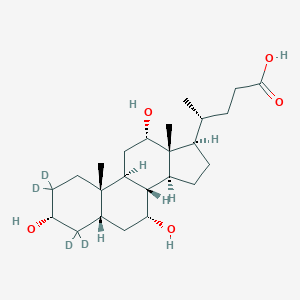

Cholic-2,2,4,4-D4 Acid is a deuterated form of cholic acid with potential diagnostic applications. Upon intravenous administration, cholic-2,2,4,4-D4 acid levels may be used to measure first pass hepatic extraction of cholate, which is influenced primarily by portal blood flow and portal-systemic shunt.

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-YFEOEUIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116380-66-6 | |

| Record name | Cholic acid-2,2,4,4-D4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLIC ACID-2,2,4,4-D4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Sulfo-glycodeoxycholic acid-d4 disodium for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419) is a deuterated form of 3-Sulfo-glycodeoxycholic acid, a sulfated metabolite of the secondary bile acid, glycodeoxycholic acid. Its primary and critical application in research and drug development is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Sulfo-glycodeoxycholic acid-d4 disodium is presented in the table below. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₇D₄NNa₂O₈S | [1] |

| Molecular Weight | 577.68 g/mol | [2] |

| Appearance | Solid | [3][4] |

| Storage Temperature | -20°C | [3][4] |

| Solubility | Slightly soluble in ethanol (B145695) and methanol (B129727). | [3][4] |

| Purity | Typically ≥98% | |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [3][4] |

Core Application: Internal Standard in Mass Spectrometry

Due to its structural similarity and distinct mass difference from the endogenous analyte, 3-Sulfo-glycodeoxycholic acid-d4 disodium is an ideal internal standard for the quantification of 3-Sulfo-glycodeoxycholic acid. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[5][6]

Experimental Protocol: Quantification of Sulfated Bile Acids using LC-MS/MS

This protocol outlines a general procedure for the quantification of sulfated bile acids, including 3-Sulfo-glycodeoxycholic acid, in biological samples such as plasma or serum, using 3-Sulfo-glycodeoxycholic acid-d4 disodium as an internal standard.

1. Materials and Reagents:

-

3-Sulfo-glycodeoxycholic acid-d4 disodium

-

Reference standard of 3-Sulfo-glycodeoxycholic acid

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA) or Ammonium (B1175870) formate

-

Biological matrix (e.g., plasma, serum)

-

Protein precipitation solvent (e.g., cold ACN or MeOH)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

2. Standard Solution Preparation:

-

Stock Solutions: Prepare individual stock solutions of 3-Sulfo-glycodeoxycholic acid and 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-Sulfo-glycodeoxycholic acid stock solution with methanol:water (1:1, v/v) to create a calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of 3-Sulfo-glycodeoxycholic acid-d4 disodium in methanol:water (1:1, v/v) at a fixed concentration.

3. Sample Preparation (Protein Precipitation):

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To 100 µL of each sample, calibrator, and quality control sample, add a fixed amount of the internal standard working solution.

-

Add 3 volumes (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium formate.

-

Gradient: A suitable gradient elution should be developed to achieve good separation of the analyte from other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 3-Sulfo-glycodeoxycholic acid and its deuterated internal standard need to be optimized. For sulfated bile acids, a common product ion is derived from the sulfate (B86663) group (m/z 80 or 97).

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context: Sulfation of Bile Acids and Signaling

Sulfation is a significant metabolic pathway for the detoxification and elimination of bile acids.[7] This process, occurring primarily in the liver, increases the water solubility of bile acids, thereby facilitating their excretion in urine and feces. The parent compound, glycodeoxycholic acid, like other bile acids, is known to be involved in various signaling pathways that regulate lipid, glucose, and energy metabolism. These signaling effects are primarily mediated through the activation of nuclear receptors such as the Farnesoid X Receptor (FXR) and membrane receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[8]

While the direct signaling role of 3-Sulfo-glycodeoxycholic acid is not as extensively studied as its unsulfated precursor, its formation is a crucial step in the overall homeostasis of bile acids. The sulfation process can be considered a regulatory mechanism to attenuate the potent signaling activities of bile acids.

Below is a simplified representation of the bile acid synthesis and sulfation pathway.

Caption: Simplified overview of bile acid synthesis and sulfation.

The following diagram illustrates the general workflow for using 3-Sulfo-glycodeoxycholic acid-d4 disodium as an internal standard in a quantitative LC-MS/MS experiment.

Caption: LC-MS/MS analytical workflow using an internal standard.

Conclusion

3-Sulfo-glycodeoxycholic acid-d4 disodium is an indispensable tool for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard ensures the high quality and reliability of quantitative data for sulfated bile acids. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for the implementation of robust and accurate analytical methods for the study of bile acid metabolism and its role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glycodeoxycholic acid, 3-sulfate (GDCA-3S) disodium salt (2,2,4,4-D4, 98%) [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Deuterated Glycodeoxycholic Acid (GDCA-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycodeoxycholic acid (GDCA) is a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with the amino acid glycine. As a key component of the bile acid pool, GDCA plays a crucial role in the emulsification and absorption of dietary fats and lipids. Beyond its digestive functions, GDCA acts as a signaling molecule, modulating metabolic pathways primarily through the Farnesoid X receptor (FXR).[1][2]

The deuterated form, specifically Glycodeoxycholic acid-d4 (GDCA-d4), is a stable isotope-labeled analog of GDCA. In this molecule, four hydrogen atoms have been replaced by deuterium (B1214612) isotopes.[3] This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes GDCA-d4 an invaluable tool in clinical and research settings, where it serves as a high-purity internal standard for the accurate quantification of endogenous GDCA levels in various biological matrices.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of deuterated glycodeoxycholic acid, its role in biological signaling, and detailed protocols for its use in quantitative analysis.

Physical and Chemical Properties

The introduction of deuterium atoms results in a predictable increase in the molecular weight of GDCA-d4 compared to unlabeled GDCA, with minimal impact on its chemical properties such as solubility and acidity. This makes it an ideal internal standard as it co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer.

Data Summary

The key physical and chemical properties of both native and deuterated glycodeoxycholic acid are summarized for comparison in the table below.

| Property | Glycodeoxycholic Acid (GDCA) | Deuterated Glycodeoxycholic Acid (GDCA-d4) |

| Appearance | White to off-white solid[4][7] | White to off-white solid[4] |

| Molecular Formula | C₂₆H₄₃NO₅[8] | C₂₆H₃₉D₄NO₅[1][3][9] |

| Molecular Weight | 449.63 g/mol [7] | 453.65 - 453.7 g/mol [1][3] |

| pKa (Strongest Acidic) | ~3.77 - 4.8[10][11][12] | Not experimentally determined, but expected to be very similar to GDCA. |

| Solubility | Organic Solvents: Slightly soluble in ethanol (B145695) (~1 mg/mL), methanol, and acetonitrile. Soluble in DMSO and DMF (~10 mg/mL).[12][13] Aqueous: Sparingly soluble in aqueous buffers. The sodium salt is soluble in water (10 mg/mL).[11][13] | Slightly soluble in ethanol and methanol.[1] |

| Storage & Stability | Stable for ≥ 4 years at -20°C.[13] | Stable for ≥ 1 year at -20°C.[3] |

Biological Role and Signaling Pathways

GDCA, along with other bile acids, is a significant ligand for the nuclear hormone receptor FXR.[2][14] The activation of FXR in the enterocytes of the ileum initiates a critical negative feedback loop that regulates the systemic bile acid pool.

Farnesoid X Receptor (FXR) Signaling

In the postprandial state, reabsorbed bile acids, including GDCA, bind to and activate FXR in the intestine.[15][16] This activation transcriptionally induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[17][18] FGF19 is then secreted into the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on the surface of hepatocytes.[15][18] This binding event triggers a signaling cascade that suppresses the expression of CYP7A1, the gene encoding cholesterol 7α-hydroxylase.[15][19] Since CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, its repression leads to a reduction in the production of new primary bile acids, thus maintaining homeostasis.[18][20]

FXR Signaling Pathway for Bile Acid Regulation

References

- 1. caymanchem.com [caymanchem.com]

- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glycodeoxycholic Acid-d4 - Cayman Chemical [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Glycodeoxycholic Acid | C26H43NO5 | CID 3035026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycodeoxycholic acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Glycodeoxycholic Acid, Sodium Salt [sigmaaldrich.com]

- 12. GLYCODEOXYCHOLIC ACID CAS#: 360-65-6 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. FXR signaling in the enterohepatic system [agris.fao.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 18. FGF19 Regulates Cell Proliferation, Glucose and Bile Acid Metabolism via FGFR4-Dependent and Independent Pathways | PLOS One [journals.plos.org]

- 19. page-meeting.org [page-meeting.org]

- 20. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfated Bile Acids in Metabolic Detoxification Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids (BAs), synthesized from cholesterol in the liver, are crucial for lipid digestion and absorption. However, their amphipathic nature also confers significant cytotoxicity at high concentrations. The sulfation of bile acids represents a critical metabolic detoxification pathway, enhancing their water solubility and facilitating their elimination from the body. This process is particularly vital under conditions of cholestasis, where the accumulation of toxic bile acids can lead to severe liver injury. This technical guide provides an in-depth exploration of the role of sulfated bile acids in detoxification, detailing the enzymatic processes, regulatory pathways, and analytical methodologies used to study these important molecules.

Core Concepts of Bile Acid Sulfation

Sulfation is a phase II metabolic reaction that involves the addition of a sulfo group (SO3-) to a bile acid molecule, a reaction primarily catalyzed by the cytosolic sulfotransferase enzyme SULT2A1.[1][2][3] This modification dramatically alters the physicochemical properties of bile acids, leading to several key detoxification outcomes:

-

Increased Hydrophilicity: Sulfation significantly increases the water solubility of bile acids.[4] This change reduces their ability to traverse cell membranes and cause damage.

-

Enhanced Elimination: Sulfated bile acids are more readily excreted in urine and feces.[4][5] Their increased polarity limits their reabsorption in the intestines and kidneys.[5]

-

Reduced Toxicity: By increasing their solubility and promoting their excretion, sulfation effectively reduces the cytotoxic potential of bile acids, particularly the more hydrophobic and toxic species like lithocholic acid (LCA).[3][4]

Quantitative Data on Sulfated Bile Acids

The extent of bile acid sulfation varies significantly between different biological compartments and is markedly altered in disease states such as cholestasis and cirrhosis.

Table 1: Distribution of Sulfated vs. Unsulphated Bile Acids in Healthy and Diseased States

| Biological Matrix | Condition | Predominant Bile Acid | Percentage of Sulfated Bile Acids | Reference |

| Serum | Healthy | Chenodeoxycholic Acid | ~9% | [6] |

| Cholestasis | Cholic Acid | >7% (unsulphated >93%) | [7][8] | |

| Cirrhosis | Chenodeoxycholic Acid | 4-5% | [9] | |

| Urine | Healthy | Not typically present | - | [7][8] |

| Cholestasis | Chenodeoxycholic Acid | >60% | [7][8] | |

| Cirrhosis | Cholic Acid | 56-80% | [9] | |

| Acute Hepatitis | - | 83.4 ± 16.7% | [6] | |

| Obstructive Jaundice | - | 58.3 ± 22.6% | [6] | |

| Bile | Healthy / Cholestasis | - | <0.5% | [6] |

| Cirrhosis | - | 7-10% | [9] |

Table 2: SULT2A1 Kinetic Parameters for Various Bile Acid Substrates

| Bile Acid Substrate | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Intrinsic Clearance (V_max_/K_m_) | Reference |

| Dehydroepiandrosterone (B1670201) (DHEA) | 3.8 | 130.8 | 34.4 | [3] |

| Lithocholic Acid (LCA) | High Affinity | - | - | [3] |

| Chenodeoxycholic Acid (CDCA) | - | - | Low | [3] |

| Deoxycholic Acid (DCA) | - | - | Intermediate | [3] |

| Ursodeoxycholic Acid (UDCA) | - | - | High | [3] |

| Cholic Acid (CA) | Low Affinity | - | - | [3] |

Note: Specific K_m_ and V_max_ values for all individual bile acids were not provided in the source material, but relative affinities and clearances were described.

Table 3: Renal Clearance of Sulfated vs. Unsulphated Bile Acids in Cirrhosis

| Bile Acid | Renal Clearance (Sulfated vs. Unsulphated) | Reference |

| General | 20 to 200 times greater for sulfated forms | [9] |

| Cholestasis | 10 to 100-fold higher for sulfated forms | [5] |

Signaling Pathways Regulating Bile Acid Sulfation

The expression of the key bile acid sulfating enzyme, SULT2A1, is tightly regulated by a network of nuclear receptors that sense the levels of bile acids and xenobiotics.

Farnesoid X Receptor (FXR) Signaling

FXR is a primary sensor for bile acids. Its role in regulating SULT2A1 is complex and can be species-dependent. While some studies suggest FXR activation can induce SULT2A1, others indicate a repressive role in humans, contributing to the complex feedback mechanisms governing bile acid homeostasis.[10]

Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Signaling

PXR and CAR are xenobiotic-sensing nuclear receptors that play a crucial role in inducing the expression of detoxification enzymes, including SULT2A1. Upon activation by various drugs and foreign compounds, PXR and CAR bind to specific response elements in the SULT2A1 gene promoter, leading to increased transcription.[1][2]

Experimental Protocols

Quantification of Sulfated Bile Acids by LC-MS/MS

Objective: To accurately measure the concentrations of individual sulfated and unsulphated bile acids in biological samples (serum, urine, bile).

Methodology:

-

Sample Preparation:

-

Serum/Plasma: Protein precipitation is a common method. A small volume of serum (e.g., 50 µL) is mixed with a protein precipitating agent like methanol (B129727) (e.g., 140 µL) containing a suite of isotopically labeled internal standards.[11] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Urine: Solid-phase extraction (SPE) is often employed for urine samples to concentrate the bile acids and remove interfering substances.[12] The urine sample is first diluted and pH-adjusted, then passed through a conditioned C18 SPE cartridge. After washing, the bile acids are eluted with an organic solvent like methanol.[12] To prevent the loss of sulfated taurine-conjugated bile acids, an equal volume of 0.5 M triethylamine (B128534) sulfate (B86663) can be added to the urine before loading onto the SPE column.[13]

-

Bile: Due to the high concentration of bile acids, bile samples are typically diluted before analysis.[14]

-

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is commonly used for separation.

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., a mixture of methanol and acetonitrile (B52724) with 0.1% formic acid).[11]

-

The gradient elution allows for the separation of the various bile acid species, including isomers, over a run time of approximately 15-30 minutes.[11][15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The mass spectrometer is operated in negative ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, providing high sensitivity and specificity. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard.

-

In Vitro SULT2A1 Enzyme Activity Assay

Objective: To determine the kinetic parameters of SULT2A1 for different bile acid substrates.

Methodology:

-

Enzyme Source:

-

Reaction Mixture:

-

The assay is typically performed in a buffer at physiological pH.

-

The reaction mixture contains the SULT2A1 enzyme, the bile acid substrate at varying concentrations, and the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Radiolabeled substrates (e.g., [3H]DHEA) or PAPS (e.g., [35S]PAPS) can be used for detection.[16]

-

-

Incubation and Termination:

-

The reaction is initiated by the addition of one of the substrates and incubated at 37°C for a defined period.

-

The reaction is terminated, for example, by the addition of an organic solvent.

-

-

Detection and Analysis:

-

The sulfated product is separated from the unreacted substrate. For radiolabeled DHEA, a chloroform (B151607) extraction can be used to separate the aqueous sulfated product from the organic substrate.[16]

-

The amount of product formed is quantified (e.g., by scintillation counting).

-

Kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation.

-

Experimental Workflow

The study of bile acid sulfation in a preclinical setting, such as a mouse model of cholestasis, involves a multi-step workflow from in vivo experimentation to bioanalytical quantification.

References

- 1. Sulfotransferase genes: Regulation by nuclear receptors in response to xeno/endo-biotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfation and renal excretion of bile salts in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. Conditions for solid-phase extraction of urinary bile acids with octadecylsilane-bonded silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. daneshyari.com [daneshyari.com]

- 16. Structural rearrangement of SULT2A1: effects on dehydroepiandrosterone and raloxifene sulfation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Sulfo-glycodeoxycholic acid-d4 Disodium in Modern Biomarker Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, the precise quantification of endogenous molecules is paramount for understanding disease pathophysiology and evaluating therapeutic interventions. Bile acids, once considered mere digestive surfactants, are now recognized as critical signaling molecules involved in a myriad of physiological processes. Glycodeoxycholic acid (GDCA), a secondary bile acid, has emerged as a significant biomarker for various conditions, including liver diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the use of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419), a stable isotope-labeled internal standard, for the accurate and reliable quantification of GDCA in biological matrices. This guide will delve into the experimental protocols, present quantitative data from relevant studies, and illustrate the key signaling pathways involving GDCA.

Chemical Properties and Rationale for Use

3-Sulfo-glycodeoxycholic acid-d4 disodium is a deuterated and sulfated analog of glycodeoxycholic acid. The incorporation of four deuterium (B1214612) atoms (d4) results in a mass shift that allows it to be distinguished from the endogenous, unlabeled GDCA by mass spectrometry. This property is fundamental to its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The sulfation at the 3-position increases its polarity, which can be advantageous in certain chromatographic applications.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source. This co-elution and similar physicochemical behavior allow for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in the quantification of the target analyte.

Quantitative Data from Biomarker Assessment Studies

The concentration of glycodeoxycholic acid in biological fluids, such as plasma and serum, has been shown to be altered in various disease states. The following tables summarize quantitative data from studies that have utilized LC-MS/MS methods, often employing deuterated internal standards, for biomarker assessment.

| Condition | Patient Group | Glycodeoxycholic Acid Concentration (µM) | Control Group Concentration (µM) | Fold Change | Reference |

| Acetaminophen-Induced Acute Liver Failure | Non-survivors | 15.6 ± 3.8 | Survivors: 5.8 ± 1.2 | ~2.7 | [1] |

| Obstructive Jaundice | Pre-decompression | 90.9 ± 205.5 | Post-decompression (Day 7): 4.0 ± 46.4 | ~22.7 | [2] |

| Liver Impairment | Patients with liver disease | 2.5 ± 0.8 | Healthy Subjects: 0.5 ± 0.1 | ~5.0 | |

| Alzheimer's Disease | AD Patients | Significantly higher than MCI patients | MCI Patients | - |

Note: The data presented are aggregated from multiple sources and should be considered illustrative. For specific study details, please refer to the cited literature.

Experimental Protocols for Biomarker Quantification

The quantification of glycodeoxycholic acid in biological samples using 3-Sulfo-glycodeoxycholic acid-d4 disodium as an internal standard typically involves the following steps:

Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from plasma or serum samples, which can interfere with the analysis.

-

Reagents:

-

Ice-cold acetonitrile (B52724)

-

3-Sulfo-glycodeoxycholic acid-d4 disodium internal standard solution (in a compatible solvent like methanol (B129727) or acetonitrile)

-

-

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the 3-Sulfo-glycodeoxycholic acid-d4 disodium internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared sample extract is then analyzed by LC-MS/MS to separate and quantify the analyte and the internal standard.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient is used to separate the bile acids, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50 °C.

-

-

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Glycodeoxycholic acid (GDCA): Precursor ion (m/z) -> Product ion (m/z)

-

3-Sulfo-glycodeoxycholic acid-d4 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (The exact m/z values will depend on the specific instrument and optimization).

-

-

Optimization: Source parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for both the analyte and the internal standard.

-

Data Analysis and Quantification

-

The peak areas of the analyte (GDCA) and the internal standard (3-Sulfo-glycodeoxycholic acid-d4) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.

-

The concentration of GDCA in the unknown samples is then calculated from the calibration curve.

Signaling Pathways Involving Glycodeoxycholic Acid

Glycodeoxycholic acid exerts its biological effects by interacting with specific cellular receptors and modulating downstream signaling pathways. Understanding these pathways is crucial for interpreting the significance of altered GDCA levels in disease.

FXR and TGR5 Signaling

Glycodeoxycholic acid is a ligand for the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled Receptor 5 (TGR5), a membrane-bound receptor.[3][4] These receptors play key roles in regulating bile acid, lipid, and glucose metabolism.

References

- 1. Glycodeoxycholic Acid Levels as Prognostic Biomarker in Acetaminophen-Induced Acute Liver Failure Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function of Sulfated Secondary Bile Acids in Gut Microbiome Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, metabolites produced by the gut microbiota from host-derived primary bile acids, are crucial signaling molecules in the gastrointestinal tract. A significant portion of these secondary bile acids undergoes sulfation, a key detoxification process that also profoundly modulates their biological activity. This technical guide provides an in-depth exploration of the function of sulfated secondary bile acids within the context of gut microbiome research. It details their impact on intestinal barrier function and immune responses, summarizes key quantitative data, outlines detailed experimental protocols for their study, and visualizes their complex signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate interplay between the host, the gut microbiota, and these important sulfated metabolites.

Introduction: The Role of Sulfation in Secondary Bile Acid Metabolism

Primary bile acids, synthesized in the liver from cholesterol, are conjugated to either glycine (B1666218) or taurine (B1682933) and secreted into the gut to aid in lipid digestion.[1] In the colon, gut bacteria deconjugate and dehydroxylate these primary bile acids to form secondary bile acids, most notably deoxycholic acid (DCA) and lithocholic acid (LCA).[2] These secondary bile acids can be reabsorbed and returned to the liver via the enterohepatic circulation. However, at high concentrations, they can be cytotoxic.[3]

Sulfation, the addition of a sulfonate group (SO₃⁻), is a major metabolic pathway for the detoxification and elimination of bile acids.[4] This process, primarily occurring in the liver, increases the water solubility of bile acids, thereby facilitating their excretion in urine and feces and reducing their intestinal reabsorption.[5] In the context of gut health and disease, particularly inflammatory bowel disease (IBD), a notable shift in the bile acid pool is often observed, characterized by an increase in sulfated bile acids and a decrease in secondary bile acids.[6][7] This guide delves into the functional consequences of this sulfation on the biological activity of secondary bile acids in the gut.

Function of Sulfated Secondary Bile Acids in the Gut Microbiome

The sulfation of secondary bile acids significantly alters their interaction with host cells and the gut microbiota. While generally considered a detoxification mechanism, this modification also impacts their signaling capabilities and immunomodulatory effects.

Impact on Intestinal Barrier Function

The intestinal epithelium forms a critical barrier against luminal contents. Studies using in vitro models of the human intestinal barrier, such as co-cultures of Caco-2 and HT29-MTX-E12 cells, have investigated the effects of sulfated secondary bile acids on barrier integrity.

In a model mimicking chronic intestinal inflammation, the presence of LPS-activated dendritic cells (DCs) in the basolateral compartment caused a decrease in transepithelial electrical resistance (TEER), a measure of barrier integrity.[6][8] Treatment with sulfated deoxycholic acid (DCA-S) and, to a lesser extent, lithocholic acid (LCA), showed a slight restoration of TEER.[6][8] However, overall, sulfated bile acids appear to have a minor effect on intestinal barrier function compared to their unsulfated counterparts.[6][7]

Modulation of the Immune Response

Secondary bile acids are known to exert immunomodulatory effects, in part through their interaction with immune cells like dendritic cells (DCs). When exposed directly to DCs, unsulfated secondary bile acids have been shown to have anti-inflammatory effects.[6][9] However, the sulfation of these bile acids appears to diminish this anti-inflammatory capacity.[6] Studies have shown that direct exposure of activated DCs to sulfated secondary bile acids results in a lesser reduction of pro-inflammatory cytokines like TNF-α and IL-12p40 compared to their unsulfated forms.[6] This suggests that the increased levels of sulfated bile acids seen in conditions like IBD may contribute to a reduced capacity to dampen intestinal inflammation.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of sulfated and unsulfated secondary bile acids on intestinal barrier function and immune cell responses.

Table 1: Effect of Sulfated vs. Unsulfated Secondary Bile Acids on Transepithelial Electrical Resistance (TEER) in an In Vitro Intestinal Barrier Model under Inflammatory Conditions

| Bile Acid Treatment | Concentration (µM) | Change in TEER (% of control) | Statistical Significance | Reference |

| DCA | 100 | No significant effect | Not significant | [6] |

| DCA-S | 100 | Slight restoration | Not significant | [6] |

| LCA | 50 | Slight restoration | Not significant | [6] |

| LCA-S | 50 | No significant effect | Not significant | [6] |

Data adapted from an in vitro model of Caco-2 and HT29-MTX-E12 co-culture with LPS-activated dendritic cells.[6]

Table 2: Effect of Direct Exposure of Sulfated vs. Unsulfated Secondary Bile Acids on Cytokine Production by LPS-Activated Dendritic Cells

| Bile Acid Treatment | Concentration (µM) | TNF-α Production (% of control) | IL-12p40 Production (% of control) | Statistical Significance | Reference |

| DCA | 100 | Decreased | Decreased | Not significant | [6] |

| DCA-S | 100 | Minor decrease | Minor decrease | Not significant | [6] |

| LCA | 50 | Decreased | Decreased | Not significant | [6] |

| LCA-S | 50 | Minor decrease | Minor decrease | Not significant | [6] |

Data represents the general trend observed in the study by van der Lugt et al. (2022).[6]

Signaling Pathways of Sulfated Secondary Bile Acids

The biological effects of bile acids are mediated through various nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[10] The sulfation of secondary bile acids can significantly alter their ability to activate these receptors.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[10] Activation of FXR in the intestine by bile acids induces the expression of fibroblast growth factor 15/19 (FGF15/19), which then travels to the liver to suppress bile acid synthesis.[11] While secondary bile acids like DCA and LCA are known FXR agonists, the addition of a sulfate (B86663) group generally reduces their affinity for and activation of FXR. This is consistent with sulfation being a detoxification pathway, as reduced FXR activation would lead to decreased feedback inhibition of bile acid synthesis.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP).[12] This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses. Secondary bile acids, particularly LCA and DCA, are potent TGR5 agonists.[12] Similar to FXR, sulfation is expected to reduce the ability of these bile acids to activate TGR5, thereby diminishing their downstream signaling effects, such as the secretion of the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).

References

- 1. Bile acids induce monocyte differentiation toward interleukin-12 hypo-producing dendritic cells via a TGR5-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]

- 6. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 11. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. physoc.org [physoc.org]

3-Sulfo-glycodeoxycholic acid-d4 disodium CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Sulfo-glycodeoxycholic acid-d4 disodium (B8443419), a deuterated and sulfated bile acid analog. This document covers its chemical identity, sourcing, and key biological pathways, offering valuable information for researchers in metabolic diseases, toxicology, and drug development.

Chemical Identity and Suppliers

Suppliers: Several chemical suppliers offer 3-Sulfo-glycodeoxycholic acid-d4 disodium and its unlabeled counterpart. Researchers are advised to request a certificate of analysis to ensure the quality and purity of the compound. Potential suppliers include:

-

Sigma-Aldrich

-

MedChemExpress

-

CliniSciences

Quantitative Data

| Property | Value | Source |

| CAS Number (unlabeled) | 66874-10-0 | N/A |

| Molecular Formula (d4) | C26H37D4NNa2O8S | N/A |

| Purity | Typically >95% | Supplier Dependent |

| Storage | -20°C | Supplier Dependent |

Experimental Protocols

General Synthesis of Sulfated Bile Acids

While a specific protocol for the synthesis of 3-Sulfo-glycodeoxycholic acid-d4 disodium is not publicly available, a general method for the sulfation of bile acids can be adapted. This typically involves the protection of other hydroxyl groups, followed by sulfation of the desired hydroxyl group using a sulfating agent, and subsequent deprotection.

A representative procedure for the synthesis of 7- and 12-monosulfates of bile acids involves the following steps[1]:

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups that are not intended for sulfation using appropriate protecting groups.

-

Sulfation: React the protected bile acid with a sulfur trioxide-amine complex (e.g., sulfur trioxide-triethylamine) in a suitable solvent like pyridine. The reaction is typically carried out overnight.

-

Isolation: Isolate the sulfated product, often by precipitation as a salt (e.g., p-toluidinium salt).

-

Deprotection: Remove the protecting groups to yield the desired sulfated bile acid.

-

Conjugation (for glycine (B1666218) conjugates): The sulfated bile acid can be conjugated with a glycine ester (e.g., ethyl glycinate) in the presence of a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a solvent such as boiling chloroform[1].

-

Hydrolysis and Salt Formation: Hydrolyze the ester and form the disodium salt.

The deuterated (d4) version would be synthesized from the corresponding deuterated glycodeoxycholic acid.

In Vivo Bile Acid Infusion in Rats

Studies investigating the physiological effects of sulfated bile acids often employ in vivo infusion models in rodents. A general procedure for bile duct ligation and subsequent analysis in rats is as follows[2]:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, a midline incision is made, and the common bile duct is located and ligated.

-

Post-Operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.

-

Sample Collection: At specified time points, blood, urine, and tissue samples (e.g., liver, small intestine) are collected for analysis[2][3].

-

Analysis: Bile acid profiles in the collected samples are analyzed, typically by LC-MS/MS, to determine the concentrations of various bile acid species, including their sulfated and conjugated forms[4][5].

In Vitro Intestinal Barrier Model

The Caco-2 cell line is a widely used in vitro model to study intestinal transport and barrier function of various compounds, including bile acids. A general protocol involves[6][7][8][9]:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured until they form a confluent monolayer with well-developed tight junctions.

-

Treatment: The Caco-2 cell monolayers are then exposed to the bile acid of interest (e.g., 3-Sulfo-glycodeoxycholic acid-d4 disodium) in the apical or basolateral compartment.

-

Transport Studies: Samples are collected from both compartments at various time points to determine the rate and extent of transport across the cell monolayer.

-

Barrier Integrity: The integrity of the cell monolayer is monitored throughout the experiment by measuring transepithelial electrical resistance (TEER).

-

Analysis: The concentration of the bile acid in the collected samples is quantified using analytical methods like LC-MS/MS.

Signaling Pathways and Logical Relationships

Bile Acid Detoxification Pathway

Sulfation is a key detoxification pathway for bile acids, particularly the more hydrophobic and potentially toxic ones. This process increases their water solubility, facilitating their elimination from the body.

Caption: Bile acid sulfation pathway in the liver.

FGF19 Signaling Pathway in Bile Acid Homeostasis

Glycodeoxycholic acid (GDCA) plays a role in the negative feedback regulation of bile acid synthesis through the activation of the Fibroblast Growth Factor 19 (FGF19) signaling pathway.

Caption: FGF19-mediated regulation of bile acid synthesis.

References

- 1. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bile acids in the rat: studies in experimental occlusion of the bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alteration of bile acid metabolism in the rat induced by chronic ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro models to measure effects on intestinal deconjugation and transport of mixtures of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.wur.nl [research.wur.nl]

- 9. researchgate.net [researchgate.net]

The Role of Sulfated Bile Acids in the Pathophysiology and Treatment of Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids (BAs), traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a complex network of metabolic and inflammatory pathways, primarily through the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. In liver disease, the accumulation of hydrophobic bile acids contributes to cellular injury and disease progression. Sulfation, a key phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs), represents a crucial detoxification mechanism. This guide provides a comprehensive overview of the mechanism of action of sulfated bile acids in liver disease, detailing their impact on signaling pathways, presenting quantitative data on their disposition, and outlining key experimental protocols for their study.

Introduction: The Double-Edged Sword of Bile Acids in Liver Health and Disease

Bile acids are amphipathic molecules synthesized from cholesterol in the liver.[1][2] They facilitate the absorption of dietary fats and fat-soluble vitamins in the intestine.[1][2] However, at elevated concentrations, particularly of the more hydrophobic species like chenodeoxycholic acid (CDCA) and lithocholic acid (LCA), bile acids can be cytotoxic, causing membrane disruption, mitochondrial damage, and ultimately hepatocyte apoptosis and necrosis.[3][4][5] Chronic cholestatic conditions, characterized by impaired bile flow, lead to the accumulation of these toxic bile acids in the liver, driving inflammation, fibrosis, and the progression to cirrhosis and hepatocellular carcinoma.[1][4]

The Sulfation Pathway: A Key Detoxification Mechanism

Sulfation is a major pathway for the detoxification and elimination of bile acids.[3][6] This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfonate group, which dramatically alters the physicochemical properties of bile acids. The primary enzyme responsible for bile acid sulfation in the human liver is SULT2A1.[7][8]

Key effects of bile acid sulfation include:

-

Increased Water Solubility: Sulfation significantly enhances the aqueous solubility of bile acids, which facilitates their elimination.

-

Enhanced Renal and Fecal Excretion: Sulfated bile acids are more readily excreted in urine and feces, reducing their overall body burden.[3] In cholestasis, urine becomes a major route for the excretion of sulfated bile acids.[9]

-

Reduced Intestinal Absorption: Sulfation decreases the passive and active absorption of bile acids in the intestine.[3]

-

Decreased Toxicity: Sulfated bile acids are less toxic than their non-sulfated counterparts, exhibiting reduced ability to cause membrane damage and cellular injury.[3]

Mechanism of Action: How Sulfated Bile Acids Modulate Liver Disease

The protective effects of sulfated bile acids in liver disease are mediated through several interconnected mechanisms, primarily involving the modulation of key nuclear receptor and cell surface receptor signaling pathways.

Attenuation of Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a primary sensor for bile acids. Its activation by bile acids in the liver and intestine initiates a negative feedback loop to control bile acid synthesis and transport. While essential for bile acid homeostasis, excessive FXR activation by toxic bile acids can contribute to liver injury.

Some studies suggest that sulfated progesterone (B1679170) metabolites, which are elevated in intrahepatic cholestasis of pregnancy, can inhibit FXR, leading to a cholestatic phenotype.[10] While the direct interaction of sulfated bile acids with FXR is an area of ongoing research, their altered chemical structure suggests they are likely poor agonists for FXR compared to their unsulfated precursors. By undergoing sulfation, the pool of potent FXR-activating bile acids is reduced, thereby mitigating downstream pathological effects.

Modulation of TGR5 Signaling

TGR5 is a G-protein coupled receptor expressed on various cell types in the liver, including Kupffer cells and cholangiocytes.[11][12] TGR5 activation by bile acids has complex and sometimes opposing roles in liver disease. In macrophages, TGR5 activation can suppress pro-inflammatory cytokine production.[4][12] However, in cholangiocytes, TGR5 signaling can promote proliferation and cystogenesis.[11] The interaction of sulfated bile acids with TGR5 is not as well-characterized as that of their non-sulfated counterparts. Given the structural changes induced by sulfation, it is plausible that sulfated bile acids have a different binding affinity and signaling output at TGR5, potentially contributing to a more anti-inflammatory and less proliferative phenotype.

Regulation of Sulfotransferase Expression in Liver Disease

The expression and activity of SULT enzymes, particularly SULT2A1, are often dysregulated in liver disease, which can impair the protective sulfation pathway.

-

Downregulation in Disease: Studies have shown that the expression of SULT2A1 can be decreased in conditions such as alcoholic cirrhosis and primary sclerosing cholangitis (PSC).[13][14] This reduction in sulfation capacity can exacerbate the accumulation of toxic bile acids.

-

Regulation by Nuclear Receptors: The expression of human SULT2A1 is positively regulated by the nuclear receptors RORα and RORγ.[8][15] The expression of these receptors can be impaired in various liver diseases, providing a potential mechanism for the observed downregulation of SULT2A1.[15]

Quantitative Data on Sulfated Bile Acids in Liver Disease

The following tables summarize key quantitative data regarding the levels and effects of sulfated bile acids in different contexts of liver disease.

Table 1: Percentage of Sulfated Bile Acids in Different Biological Fluids in Health and Disease

| Biological Fluid | Condition | Percentage of Sulfated Bile Acids | Reference(s) |

| Serum | Healthy | ~10-17% | [16][17] |

| Obstructive Jaundice | Significantly increased | [18] | |

| Acute Hepatitis | Significantly increased | [18] | |

| Chronic Hepatitis | Slightly elevated | [18] | |

| Cirrhosis | Slightly elevated | [18] | |

| Urine | Healthy | Low levels | [9] |

| Cholestasis | >60% | [9] | |

| Acute Hepatitis | ~83% | [18] | |

| Chronic Hepatitis | ~74% | [18] | |

| Obstructive Jaundice | ~58% | [18] | |

| Cirrhosis | ~45% | [18] | |

| Bile | Healthy / Disease | Very low (<0.5%) | [18] |

Table 2: Effects of Sulfation on Bile Acid Properties and Actions

| Parameter | Effect of Sulfation | Reference(s) |

| Bile Flow | Increased | [19] |

| Biliary Lipid Secretion | Reduced | [19] |

| Hepatotoxicity | Reduced | [3] |

| Intestinal Absorption | Decreased | [3] |

Experimental Protocols

Quantification of Sulfated and Non-Sulfated Bile Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acid species, including their sulfated conjugates.[6][20]

Sample Preparation:

-

Serum/Plasma: Protein precipitation is a common method.[6][21] An aliquot of the sample is mixed with a 3-4 fold volume of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a suite of deuterated internal standards. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.[21]

-

Urine/Bile: Solid-phase extraction (SPE) is often employed for these matrices.[6][21] The sample is diluted, and internal standards are added. The mixture is then loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with water and a low percentage of organic solvent to remove polar impurities. The bile acids are then eluted with a higher concentration of organic solvent (e.g., methanol). The eluate is evaporated and reconstituted as described above.[21]

-

Liver Tissue: Tissue homogenization followed by protein precipitation is typically used.[6][22]

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly used to separate the different bile acid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each bile acid and its sulfated conjugate, as well as for the internal standards.

In Vitro Assessment of Bile Acid Toxicity

Cell Culture:

-

Primary human hepatocytes or immortalized hepatocyte cell lines (e.g., HepG2) are cultured under standard conditions.

Treatment:

-

Cells are treated with various concentrations of sulfated and non-sulfated bile acids (e.g., LCA, CDCA, and their sulfated counterparts) for a defined period (e.g., 24-48 hours).

Toxicity Assays:

-

Cell Viability: Assays such as the MTT or LDH release assay are used to quantify cell death.

-

Apoptosis: Apoptosis can be assessed by measuring caspase-3/7 activity or by using Annexin V/Propidium Iodide staining followed by flow cytometry.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfated Bile Acids in Liver Disease

Caption: Signaling pathways modulated by sulfated bile acids in liver disease.

Experimental Workflow for Bile Acid Analysis

Caption: Experimental workflow for the quantification of bile acids.

Conclusion and Future Directions

Sulfation is a critical detoxification pathway for bile acids, and its impairment can contribute to the progression of various liver diseases. Sulfated bile acids exert their protective effects by reducing the pool of toxic, hydrophobic bile acids and potentially by modulating key signaling pathways such as FXR and TGR5. A deeper understanding of the regulation of SULT enzymes and the precise molecular interactions of sulfated bile acids with their receptors will be crucial for the development of novel therapeutic strategies. Targeting the sulfation pathway, for instance, by developing drugs that can enhance SULT2A1 activity, may hold promise for the treatment of cholestatic and other chronic liver diseases. Further research is warranted to fully elucidate the therapeutic potential of modulating bile acid sulfation in the context of liver pathology.

References

- 1. Bile acid metabolism and signaling in cholestasis, inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid metabolism and signaling in liver disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of bile acid mediated Inflammation in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of bile acids in liver diseases mediated by the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrahepatic Cholestasis of Pregnancy Levels of Sulfated Progesterone Metabolites Inhibit Farnesoid X Receptor Resulting in a Cholestatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver Expression of Sulphotransferase 2A1 Enzyme Is Impaired in Patients with Primary Sclerosing Cholangitis: Lack of the Response to Enhanced Expression of PXR [ir.lib.uth.gr]

- 15. Regulation of the human hydroxysteroid sulfotransferase (SULT2A1) by RORα and RORγ and its potential relevance to human liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fetal sulfated and nonsulfated bile acids in intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymatic determination of serum 3 alpha-sulfated bile acids concentration with bile acid 3 alpha-sulfate sulfohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]

- 21. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

The Pivotal Role of Bile Acid Sulfation in Human Physiology and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acid sulfation, a critical phase II metabolic pathway, plays a fundamental role in human health by detoxifying hydrophobic and potentially toxic bile acids, thereby protecting against cholestatic liver injury. This process, primarily catalyzed by the enzyme Sulfotransferase 2A1 (SULT2A1), significantly alters the physicochemical properties of bile acids, increasing their water solubility and facilitating their elimination from the body through renal and fecal routes. The expression and activity of SULT2A1 are tightly regulated by a network of nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Vitamin D Receptor (VDR), highlighting its importance in maintaining bile acid homeostasis. Dysregulation of this pathway is implicated in the pathophysiology of cholestatic liver diseases and may influence inflammatory conditions of the intestine. This technical guide provides an in-depth exploration of the biological significance of bile acid sulfation, detailed experimental protocols for its investigation, and a comprehensive overview of the signaling pathways that govern this vital metabolic process.

Introduction: The Biological Significance of Bile Acid Sulfation

Bile acids are amphipathic molecules synthesized from cholesterol in the liver that facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. While essential for normal physiology, an accumulation of hydrophobic bile acids can be cytotoxic, leading to liver damage.[1][2] Bile acid sulfation is a key detoxification mechanism that mitigates this toxicity. The addition of a sulfate (B86663) group to the bile acid molecule dramatically increases its hydrophilicity, which in turn:

-

Reduces Intestinal Reabsorption: Sulfated bile acids are poorly reabsorbed from the intestinal lumen, thus promoting their fecal excretion.[3][4]

-

Enhances Renal Excretion: The increased water solubility of sulfated bile acids facilitates their filtration by the kidneys and subsequent elimination in urine.[3][5]

-

Decreases Cytotoxicity: Sulfation reduces the detergent-like properties of bile acids, thereby lessening their ability to disrupt cell membranes and induce apoptosis.[1][4]

The most critical role of sulfation lies in the detoxification of lithocholic acid (LCA), a potent hepatotoxin.[6] A significant portion of LCA in human bile is found in its sulfated form, underscoring the importance of this pathway in preventing LCA-induced liver injury.[1]

Quantitative Analysis of Sulfated Bile Acids

The quantification of sulfated and non-sulfated bile acids in various biological matrices is crucial for understanding their roles in health and disease. Below are tables summarizing the distribution and concentration of these molecules in different human samples.

Table 1: Distribution of Sulfated Bile Acids in Healthy Humans

| Biological Fluid | Percentage of Sulfated Bile Acids | Key Observations | Reference(s) |

| Urine | >70% | The primary route for the elimination of sulfated bile acids. | [1][3][5] |

| Serum | Small proportion | Reflects the efficient hepatic uptake and renal clearance of sulfated bile acids. | [1][3][5] |

| Bile | Small proportion | Unsulfated bile acids predominate in bile for efficient fat digestion. | [1] |

Table 2: Sulfated vs. Non-sulfated Bile Acids in Cholestasis

| Biological Fluid | Change in Sulfated Bile Acids | Change in Non-sulfated Bile Acids | Significance | Reference(s) |

| Urine | Significantly Increased | Increased | Sulfation becomes a major compensatory pathway for bile acid elimination.[7] | [3][7][8] |

| Serum | Increased | Significantly Increased | Accumulation of both forms due to impaired biliary excretion; >93% remain unsulfated.[7][8] | [3][7][8] |

Table 3: Kinetic Parameters of Human SULT2A1 for Various Bile Acids

| Bile Acid Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference(s) |

| Lithocholic acid (LCA) | 3.8 | 130.8 | 34.4 | [9] |

| Deoxycholic acid (DCA) | 15.2 | 105.3 | 6.9 | [9] |

| Chenodeoxycholic acid (CDCA) | 25.6 | 28.2 | 1.1 | [9] |

| Ursodeoxycholic acid (UDCA) | 10.5 | 108.2 | 10.3 | [9] |

| Cholic acid (CA) | >100 | Not determined | Very low | [9] |

Note: Data is derived from studies using recombinant human SULT2A1.[9] The sulfation affinity is inversely proportional to the number of hydroxyl groups on the bile acid.[6][9]

Table 4: Bile Acid Concentrations in Portal and Systemic Circulation (Fasting Humans)

| Bile Acid | Portal Venous Serum (µmol/L) | Peripheral Venous Serum (µmol/L) | Estimated Hepatic Extraction | Reference(s) |

| Cholic acid (CA) | 6.14 ± 1.20 | 0.49 ± 0.16 | ~90% | [10][11][12] |

| Chenodeoxycholic acid (CDCA) | 8.40 ± 1.84 | 1.55 ± 0.32 | ~70-80% | [10][11][12] |

| Deoxycholic acid (DCA) | 6.18 ± 2.27 | 1.44 ± 0.57 | ~70-80% | [10][11][12] |

Note: Data represents unsulfated bile acids. Information on sulfated bile acid concentrations in the portal vein is limited.

Signaling Pathways Regulating Bile Acid Sulfation

The expression of SULT2A1, the key enzyme in bile acid sulfation, is transcriptionally regulated by a consortium of nuclear receptors that act as sensors for bile acids, xenobiotics, and endobiotics.

Farnesoid X Receptor (FXR) Signaling

FXR, the primary bile acid receptor, plays a central role in maintaining bile acid homeostasis. While its main role is to repress bile acid synthesis, it also influences their detoxification.

In rodents, activated FXR, in a heterodimer with Retinoid X Receptor (RXR), directly binds to an inverted repeat element (IR0) in the Sult2a1 promoter to induce its transcription.[1][13] This provides a mechanism to enhance the detoxification of bile acids when their levels are high.

PXR and CAR Signaling

PXR and CAR are xenosensors that also respond to high concentrations of bile acids, particularly the toxic LCA. They play a crucial role in inducing the expression of detoxification enzymes, including SULT2A1.

In humans, both PXR and CAR can induce SULT2A1 gene expression by binding to a composite response element in its promoter, which includes an inverted repeat with 2 base pairs spacing (IR2) and a direct repeat with 4 base pairs spacing (DR4).[5][14][15] This highlights a coordinated response to both endogenous and exogenous toxic insults.

Vitamin D Receptor (VDR) Signaling

The VDR, traditionally associated with calcium homeostasis, is also activated by the secondary bile acid LCA and plays a role in regulating bile acid metabolism.

Activated VDR can induce the transcription of SULT2A1, providing another layer of protection against bile acid toxicity.[1][3][6] In rodents, this is also mediated through the IR0 element in the Sult2a1 promoter.[1]

Experimental Protocols

Quantification of Sulfated and Non-sulfated Bile Acids by LC-MS/MS

This protocol provides a general framework for the analysis of bile acids in human serum.

Methodology:

-

Sample Preparation:

-

To 50 µL of serum, add an internal standard solution containing deuterated bile acid analogs.

-

Precipitate proteins by adding 150-200 µL of ice-cold methanol (B129727).

-

Vortex vigorously and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.[16]

-

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient: A gradient elution from a lower to a higher concentration of mobile phase B is employed to separate the various bile acid species.[16][17]

-

-

Mass Spectrometry:

SULT2A1 Enzyme Activity Assay

This assay measures the activity of SULT2A1 by quantifying the formation of a sulfated product from a specific substrate, typically dehydroepiandrosterone (B1670201) (DHEA).

Methodology:

-

Reaction Mixture Preparation (per reaction):

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with 20 mM MgCl2).[7]

-

Add the enzyme source (human liver cytosol or recombinant SULT2A1).

-

Add the substrate, [3H]-DHEA (e.g., final concentration of 5 µM).[7]

-

Initiate the reaction by adding the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS; e.g., final concentration of 50 µM).[7]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) where the reaction is linear.[7]

-

-

Reaction Termination and Product Separation:

-

Quantification:

-

An aliquot of the organic phase is mixed with a scintillation cocktail.

-

The radioactivity is measured using a liquid scintillation counter.

-

The enzyme activity is calculated based on the amount of radioactive product formed per unit time per amount of protein.[7]

-

Implications for Drug Development and Future Research

The critical role of bile acid sulfation in detoxification has significant implications for drug development. Drugs that inhibit SULT2A1 activity could potentially lead to an accumulation of toxic bile acids, resulting in drug-induced liver injury. Therefore, screening for SULT2A1 inhibition is an important consideration in preclinical drug safety assessment.

Conversely, inducing SULT2A1 expression through the activation of nuclear receptors like PXR, CAR, or VDR could be a therapeutic strategy for cholestatic liver diseases. By enhancing the sulfation and elimination of toxic bile acids, such an approach could alleviate liver damage.

Future research should focus on further elucidating the complex regulatory networks governing SULT2A1 expression in different tissues and disease states. A deeper understanding of the interplay between nuclear receptors, microRNAs, and other signaling pathways will be crucial for developing targeted therapies that modulate bile acid sulfation for the treatment of liver and intestinal diseases. Additionally, the development of more sophisticated analytical methods to profile the full spectrum of sulfated bile acid metabolites will provide greater insights into their specific biological functions.

Conclusion

Bile acid sulfation is a vital metabolic pathway that safeguards the liver from the toxic effects of hydrophobic bile acids. The efficiency of this process, primarily driven by SULT2A1, is tightly controlled by a network of nuclear receptors, ensuring a rapid response to fluctuations in bile acid concentrations and exposure to xenobiotics. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the profound biological significance of bile acid sulfation in human health and disease. A thorough understanding of this pathway is paramount for the development of safer and more effective therapies for a range of metabolic and inflammatory disorders.

References

- 1. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor regulation of the steroid/bile acid sulfotransferase SULT2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Suppression of DHEA sulfotransferase (Sult2A1) during the acute-phase response. | Semantic Scholar [semanticscholar.org]

- 10. Individual bile acids in portal venous and systemic blood serum of fasting man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatic uptake of bile acids in man. Fasting and postprandial concentrations of individual bile acids in portal venous and systemic blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bile acid concentrations in systemic and portal serum in presumably normal man and in cholestatic and cirrhotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Constitutive Androstane Receptor Mediated Methotrexate Induction of Human Dehydroepiandrosterone Sulfotransferase (hSULT2A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]